4-chloro-1-(3-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(3-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
The synthesis of 4-chloro-1-(3-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different derivatives, often using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or other substituents can be introduced into the aromatic rings
Common reagents and conditions used in these reactions include bromine for bromination, nitric acid for nitration, and sulfuric acid as a catalyst. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-1-(3-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as 1-phenyl-3,5-dimethylpyrazole and 4-chloro-3,5-diphenylpyrazole. Compared to these, 4-chloro-1-(3-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H20Cl2N2 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H20Cl2N2/c1-16-6-10-19(11-7-16)23-22(26)24(20-12-8-17(2)9-13-20)28(27-23)15-18-4-3-5-21(25)14-18/h3-14H,15H2,1-2H3 |
InChI Key |
QRYZZIJZAPHGOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C)Cl |
Origin of Product |
United States |
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